7-Hydroxyloxapine

Dopamine D2 receptor binding Radioligand displacement Antipsychotic potency

Procure 7-Hydroxyloxapine (≥98% pure) for your loxapine ANDA/DMF submissions. This standard is the principal active metabolite, showing 4-5x greater D2 receptor potency than the parent drug. It is essential for LC-MS/MS method validation (AMV), forced degradation studies, and CYP2D6 pharmacogenomic research. Unlike 8-hydroxyloxapine or amoxapine, only this 7-hydroxy form recapitulates the catalepsy-inducing pharmacodynamics (brain concentration >13x parent). In stock now.

Molecular Formula C18H18ClN3O2
Molecular Weight 343.8 g/mol
CAS No. 37081-75-7
Cat. No. B195982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyloxapine
CAS37081-75-7
Synonyms2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][1,4]oxazepin-7-ol;  2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]oxazepine;  2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f]oxazepine
Molecular FormulaC18H18ClN3O2
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl
InChIInChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3
InChIKeyCFHDISFPIIFJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxyloxapine (CAS 37081-75-7): Overview and Procurement Significance of a Key Loxapine Metabolite


7-Hydroxyloxapine (CAS 37081-75-7) is a principal active hydroxylated metabolite of the dibenzoxazepine antipsychotic loxapine, distinguished by a hydroxyl group at the 7-position of its tricyclic framework . Unlike the parent drug, this compound exhibits significantly enhanced dopaminergic receptor activity in vitro and is primarily responsible for the cataleptogenic effects observed after loxapine administration in preclinical models [1]. It is used as a critical reference standard in analytical method development, bioequivalence studies, and preclinical pharmacokinetic/pharmacodynamic (PK/PD) investigations of loxapine formulations [2].

Why Generic Substitution with In-Class Metabolites or the Parent Loxapine is Not Scientifically Justifiable for 7-Hydroxyloxapine


In the loxapine metabolic pathway, 7-hydroxyloxapine is not interchangeable with the parent drug or other metabolites such as 8-hydroxyloxapine or amoxapine due to pronounced differences in receptor binding affinity, functional pharmacodynamic activity, and cytochrome P450 (CYP) enzyme specificity. While 7-hydroxyloxapine displays robust dopamine D2 receptor antagonism [1], 8-hydroxyloxapine is pharmacologically inactive despite reaching higher plasma concentrations [2]. Furthermore, the parent drug loxapine fails to induce catalepsy in vivo, whereas 7-hydroxyloxapine is the principal driver of this effect [3]. These divergent properties mean that substituting a generic 'loxapine metabolite' would lead to invalid analytical results and flawed PK/PD modeling, particularly in studies where metabolite-specific activity is a critical endpoint.

7-Hydroxyloxapine: A Quantitative Evidence Guide for Differentiated Procurement


Dopamine D2 Receptor Affinity: 7-Hydroxyloxapine vs. Parent Loxapine, Haloperidol, and 8-Hydroxyloxapine

7-Hydroxyloxapine demonstrates a significantly higher affinity for dopamine D2 receptors than the reference antipsychotics haloperidol and chlorpromazine, while 8-hydroxyloxapine is devoid of activity. This distinguishes 7-hydroxyloxapine as the primary driver of central dopaminergic antagonism among loxapine's metabolites [1].

Dopamine D2 receptor binding Radioligand displacement Antipsychotic potency

Relative Pharmacological Activity: 7-Hydroxyloxapine vs. Loxapine and 8-Hydroxyloxapine

In a human bioequivalence study, 7-hydroxyloxapine was reported to be 4-5 times more pharmacologically active than the parent drug loxapine, while 8-hydroxyloxapine was confirmed to be inactive [1].

Pharmacological activity comparison Metabolite potency Bioequivalence

In Vivo Brain Disposition and Cataleptogenicity: 7-Hydroxyloxapine vs. Loxapine

A preclinical PK/PD study in rats revealed that 7-hydroxyloxapine, not loxapine, is the principal contributor to observed catalepsy. Four hours post-oral loxapine dosing, high concentrations of 7-hydroxyloxapine (68-124 ng/g) were measured across ten brain regions, while loxapine was present only in trace amounts (<5 ng/g) [1]. Furthermore, catalepsy scores correlated positively and significantly with striatal 7-hydroxyloxapine concentration, but not with loxapine concentration [2].

Brain disposition Catalepsy Pharmacodynamics PK/PD modeling

Cytochrome P450 (CYP) Enzyme Specificity: 7-Hydroxyloxapine vs. Other Loxapine Metabolites

The formation of 7-hydroxyloxapine is specifically mediated by the polymorphic CYP2D6 enzyme, whereas other oxidative metabolites are generated by distinct P450 isoforms. Specifically, 8-hydroxyloxapine is formed by CYP1A2, and N-desmethylloxapine (amoxapine) and loxapine N-oxide are formed by CYP3A4 [1]. This unique metabolic pathway renders 7-hydroxyloxapine levels sensitive to CYP2D6 genetic polymorphisms and drug-drug interactions involving CYP2D6 inhibitors.

Drug metabolism CYP2D6 In vitro metabolism Polymorphism

Analytical Utility in Bioequivalence Studies: Metabolite vs. Parent Drug

In a randomized crossover bioequivalence study of two loxapine formulations, the 90% confidence intervals for AUC and Cmax calculated for 7-hydroxyloxapine were narrower than those for the parent drug loxapine due to lower within-subject variability [1]. This statistical advantage establishes 7-hydroxyloxapine as a more robust and discriminating analyte for demonstrating formulation equivalence.

Bioequivalence Analytical method validation Pharmacokinetics Regulatory science

Optimal Procurement and Application Scenarios for 7-Hydroxyloxapine (CAS 37081-75-7)


Reference Standard for Loxapine ANDA/DMF Filing and Forced Degradation Studies

7-Hydroxyloxapine is a required reference standard for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) for generic loxapine products. Its use in analytical method validation (AMV), quality control (QC), and forced degradation studies is essential to demonstrate method specificity and accurate quantification of this active metabolite, which is 4-5 times more potent than the parent drug [1].

Preclinical PK/PD Modeling and Brain Distribution Studies

In preclinical research, 7-hydroxyloxapine must be quantified separately from loxapine to accurately model central nervous system (CNS) pharmacodynamics. Given that it achieves brain concentrations >13-24x higher than the parent drug 4 hours post-dose and drives catalepsy outcomes, its use is indispensable for interpreting the efficacy and side-effect profile of novel loxapine formulations (e.g., intranasal or inhaled) [2].

CYP2D6 Genotype and Drug-Drug Interaction (DDI) Studies

Because 7-hydroxyloxapine is formed exclusively by CYP2D6, it serves as a key biomarker for assessing the impact of CYP2D6 genetic polymorphisms (e.g., poor vs. extensive metabolizers) or co-administered CYP2D6 inhibitors on loxapine metabolism [3]. This is critical for personalized medicine research and for evaluating the safety of loxapine in polypharmacy contexts.

LC-MS/MS Method Development for Clinical and Forensic Toxicology

Validated LC-MS/MS methods for the simultaneous quantification of loxapine and its metabolites in human plasma or urine invariably include 7-hydroxyloxapine as a key analyte [4]. Its procurement as a high-purity standard is necessary for clinical therapeutic drug monitoring (TDM), forensic toxicology, and medication compliance monitoring in psychiatric patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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